molecular formula C19H20N2O2S B2666348 (2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2111899-85-3

(2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2666348
CAS RN: 2111899-85-3
M. Wt: 340.44
InChI Key: VVKZIURDTKJXDD-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
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Scientific Research Applications

Stereospecific Synthesis and Structural Analysis

A key aspect of research involving this compound encompasses its stereospecific synthesis and the determination of its stereochemistry, crucial for understanding its potential interactions and applications in medicinal chemistry. For instance, the stereoselective synthesis of active metabolites of potent kinase inhibitors demonstrates the importance of stereochemistry in the development of pharmaceuticals, highlighting methods to achieve specific stereoisomers for targeted therapeutic effects (Zecheng Chen et al., 2010).

Molecular Structure and Conformational Studies

Investigations into the molecular structure and conformational preferences of related bicyclic compounds, such as azabicyclo[3.2.1]octanes, provide insights into their chemical behavior and potential reactivity. The structure and conformational analysis of N-substituted 8-azabicyclo[3.2.1]octan-3-ones, for example, contribute to a deeper understanding of how structural features influence biological activity and interaction with biological targets (M. Arias et al., 1986).

Potential Antimicrobial and Antioxidant Properties

The exploration of heterocyclic compounds featuring thiophene and pyridine moieties has also extended to evaluating their potential antimicrobial and antioxidant properties. Such studies aim to identify new chemotherapeutic compounds that can offer effective treatments for various conditions, underscoring the significance of these compounds in the development of new drugs with enhanced efficacy and safety profiles (Wesam S. Shehab et al., 2018).

properties

IUPAC Name

(E)-1-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-19(9-8-17-4-3-11-24-17)21-14-6-7-15(21)13-16(12-14)23-18-5-1-2-10-20-18/h1-5,8-11,14-16H,6-7,12-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKZIURDTKJXDD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CS3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one

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